molecular formula C7H4F3NO B12090781 2,3,4-Trifluorobenzaldehyde oxime

2,3,4-Trifluorobenzaldehyde oxime

Cat. No.: B12090781
M. Wt: 175.11 g/mol
InChI Key: ZQZRUVBWUMUFNB-QDEBKDIKSA-N
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Description

2,3,4-Trifluorobenzaldehyde oxime is an organic compound derived from 2,3,4-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms attached to the benzene ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trifluorobenzaldehyde oxime typically involves the reaction of 2,3,4-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:

2,3,4-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride2,3,4-Trifluorobenzaldehyde Oxime+Water+Sodium Chloride\text{2,3,4-Trifluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} 2,3,4-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,4-Trifluorobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods

Industrial production methods for oximes, including this compound, often involve similar reaction conditions but may be optimized for larger scale production. This can include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: Oxidation of the oxime group can lead to the formation of nitrile oxides.

    Reduction: Reduction can convert the oxime group back to the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4-Trifluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Medicine: Research is ongoing into its potential use as a precursor for drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3,4-trifluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the presence of fluorine atoms can enhance the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluorobenzaldehyde oxime
  • 3,4,5-Trifluorobenzaldehyde oxime
  • 2,4,6-Trifluorobenzaldehyde oxime

Uniqueness

2,3,4-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall stability.

Properties

Molecular Formula

C7H4F3NO

Molecular Weight

175.11 g/mol

IUPAC Name

(NE)-N-[(2,3,4-trifluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H4F3NO/c8-5-2-1-4(3-11-12)6(9)7(5)10/h1-3,12H/b11-3+

InChI Key

ZQZRUVBWUMUFNB-QDEBKDIKSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=N/O)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C=NO)F)F)F

Origin of Product

United States

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